3-Hydroxy-L-phenylalanine
Overview
Description
3-Hydroxy-L-phenylalanine, also known as L-DOPA or Levodopa, is a natural isomer of the immediate precursor of dopamine . It is used for the treatment of Parkinson’s disease and is a product of tyrosine hydroxylase . It is also used as a cell adhesion molecule in serum-free cultures of anchorage-dependent mammalian cells .
Synthesis Analysis
L-DOPA is synthesized via the self-polymerization of biopolymer polyvalent ions . The biopolymer surface modification of the cellulose was NaCl-doped, enhancing the DNA extraction and purification performances .Molecular Structure Analysis
The linear formula of L-DOPA is (HO)2C6H3CH2CH(NH2)CO2H . The molecular weight is 197.19 .Chemical Reactions Analysis
L-DOPA is a dopamine precursor molecule that reduces silver nitrate and chloroauric acid to silver and gold nanostructures, respectively . The induced pigment reduced silver nitrate and chloroauric acid to silver and gold nanostructures, respectively .Physical And Chemical Properties Analysis
L-DOPA is a white to off-white powder with a melting point of 276-278 °C (lit.) . It is soluble in water and slightly soluble in ethanol .Scientific Research Applications
Enzymatic Functions and Hydroxylation Process
3-Hydroxy-L-phenylalanine plays a significant role in the functions of various aromatic amino acid hydroxylases. Phenylalanine hydroxylase (PheOH), for instance, catalyzes the hydroxylation of phenylalanine to tyrosine, which is crucial in catabolizing phenylalanine. This process is a rate-limiting step in the only pathway for phenylalanine catabolism and is vital for maintaining metabolic balance (Hufton et al., 1995).
Phenylalanine Hydroxylase and Meta-Tyrosine Biosynthesis
Phenylalanine 3-hydroxylase (Phe3H) has been identified as a key enzyme in the biosynthesis of meta-tyrosine (m-Tyr) from phenylalanine. This discovery provides insights into the regiospecific control of substrate hydroxylation by phenylalanine hydroxylase, highlighting the enzyme's specificity and efficiency in metabolic pathways (Zhang, Ames, & Walsh, 2011).
Molecular Structure and Genetic Mapping
Understanding the molecular structure and polymorphic map of the human phenylalanine hydroxylase gene is crucial in medical genetics, especially in the context of disorders like phenylketonuria (PKU). The structure and genetic mapping of this gene provide valuable information for prenatal diagnosis and carrier detection of genetic disorders related to phenylalanine hydroxylation (Dilella et al., 1986).
Metabolic Channeling in Phenylpropanoid Pathway
The incorporation of 3H–l-Phenylalanine into various phenylpropanoid compounds has been studied in tobacco cell cultures. This research highlights the significance of 3-Hydroxy-L-phenylalanine in understanding metabolic channeling, particularly at the entry point into the phenylpropanoid pathway (Rasmussen & Dixon, 1999).
Phenylalanine Hydroxylase Deficiency
Research on phenylalanine hydroxylase deficiency, a disorder resulting in intolerance to dietary intake of phenylalanine, provides insights into its spectrum and management. This includes understanding the genetic basis and treatment strategies for conditions like classic phenylketonuria and mild hyperphenylalaninemia (Mitchell, Trakadis, & Scriver, 2011).
Safety And Hazards
Future Directions
L-DOPA has been investigated as an alternative to dopamine and its extraction performances have been evaluated . Its self-polymerization using NaCl as the synthesis route for performance enhancement has been evaluated . This could lead to new methods for bacteria genomic DNA extraction and purification from samples .
properties
IUPAC Name |
(2S)-2-amino-3-(3-hydroxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-2-1-3-7(11)4-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKXXXDKRQWDET-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60871778 | |
Record name | L-m-Tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60871778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Meta-Tyrosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0059720 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
L-m-Tyrosine | |
CAS RN |
587-33-7 | |
Record name | L-m-Tyrosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=587-33-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Tyrosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587337 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Tyrosine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03552 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | L-m-Tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60871778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-META-TYROSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5YF57V4QW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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